2-(2-Chlorophenyl)propan-2-amine hydrochloride 2-(2-Chlorophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 50481-48-6
VCID: VC3000853
InChI: InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
SMILES: CC(C)(C1=CC=CC=C1Cl)N.Cl
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

2-(2-Chlorophenyl)propan-2-amine hydrochloride

CAS No.: 50481-48-6

Cat. No.: VC3000853

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)propan-2-amine hydrochloride - 50481-48-6

CAS No. 50481-48-6
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name 2-(2-chlorophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
Standard InChI Key JESZAZPKQAAOAP-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1Cl)N.Cl
Canonical SMILES CC(C)(C1=CC=CC=C1Cl)N.Cl

ParameterInformation
IUPAC Name2-(2-chlorophenyl)propan-2-amine hydrochloride
Synonyms2-(2-Chlorophenyl)propan-2-amine HCl; Benzenemethanamine, 2-chloro-α,α-dimethyl-
CAS Registry Numbers50481-48-6; 1332765-99-7
Molecular FormulaC₉H₁₃Cl₂N
Molecular Weight206.11 g/mol
InChI KeyJESZAZPKQAAOAP-UHFFFAOYSA-N

The compound has been documented in various chemical databases with slightly different CAS numbers, which may reflect different registration entries for the same compound or minor variations in its preparation or form .

Chemical Properties

Physical and Structural Properties

2-(2-Chlorophenyl)propan-2-amine hydrochloride possesses distinct physical characteristics that define its behavior in various chemical environments:

PropertyValue
Physical StateWhite solid
Molecular Weight206.11 g/mol
Structural FeaturesChlorine at ortho position of phenyl ring; Tertiary carbon with two methyl groups; Primary amine as hydrochloride salt
SMILES NotationCC(C)(C1=CC=CC=C1Cl)N.Cl

The compound's structure consists of a 2-chlorophenyl ring connected to a propan-2-amine group where the carbon connecting these groups is tertiary, bearing two methyl substituents. The amine group exists as a hydrochloride salt, which enhances the compound's water solubility compared to its free base form .

Spectroscopic Properties

While detailed spectroscopic data is limited in the available literature, compounds with similar structures typically exhibit characteristic patterns in various spectroscopic analyses:

  • NMR Spectroscopy: The aromatic protons of the 2-chlorophenyl group would typically appear in the range of δ 7.0-7.5 ppm, while the methyl protons would appear as a singlet around δ 1.5-2.0 ppm.

  • IR Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight minus the hydrochloride (169.65 g/mol for the free base).

Synthesis Methods

Synthetic Routes

Several synthetic pathways can be employed to prepare 2-(2-Chlorophenyl)propan-2-amine hydrochloride:

Green Chemistry Approaches

Recent trends in chemical synthesis emphasize environmentally friendly methodologies. For compounds similar to 2-(2-Chlorophenyl)propan-2-amine hydrochloride, researchers have explored ultrasound-promoted reactions and biocatalytic approaches:

  • Ultrasound irradiation: Has been used for the synthesis of related phenylpropylamine derivatives, offering advantages such as shorter reaction times, higher yields, and reduced waste generation .

  • Transaminase-mediated synthesis: Enzymatic approaches using immobilized whole-cell biocatalysts with transaminase activity have been reported for the synthesis of structurally related compounds with high enantioselectivity (>99% ee) .

Structural Analogs and Comparative Analysis

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2-(2-Chlorophenyl)propan-2-amine hydrochloride:

CompoundCAS NumberKey Structural DifferencesMolecular Weight
2-(2-Bromophenyl)propan-2-amine hydrochloride1087723-47-4Bromine instead of chlorine250.56 g/mol
N-(2-Chloroethyl)propan-2-amine hydrochloride6306-61-2Different position of chlorine; different carbon skeleton158.07 g/mol
2-Chloroamphetamine21193-23-7Secondary carbon instead of tertiary169.65 g/mol
(2R)-1-(4-chlorophenyl)propan-2-amine405-47-0Para-chloro instead of ortho-chloro; different carbon skeleton169.65 g/mol

The positioning of the chlorine atom (ortho position in 2-(2-Chlorophenyl)propan-2-amine hydrochloride) significantly influences the compound's three-dimensional structure and reactivity patterns. Additionally, the tertiary carbon center bearing the amine group creates a unique spatial arrangement that distinguishes it from related amphetamine derivatives .

Structure-Activity Relationships

The specific structural features of 2-(2-Chlorophenyl)propan-2-amine hydrochloride may confer distinct biological activities:

  • The ortho-chloro substituent potentially influences receptor binding through electronic and steric effects.

  • The tertiary carbon bearing the amine group creates a rigid molecular architecture that can impact how the molecule interacts with biological targets.

  • The hydrochloride salt form enhances water solubility, potentially improving bioavailability in physiological systems.

These structural characteristics suggest potential applications in pharmacological research, particularly in areas where related phenethylamine derivatives have shown activity .

Analytical Methods and Characterization

Identification Techniques

Several analytical methods can be employed for the identification and characterization of 2-(2-Chlorophenyl)propan-2-amine hydrochloride:

  • Chromatographic techniques: HPLC and GC-MS for purity determination and identification

  • Spectroscopic methods: NMR, IR, and MS for structural confirmation

  • X-ray crystallography: For definitive determination of the three-dimensional structure and solid-state properties

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